Multi‑Target Crystallographic Validation Across Four Independent Protein Families Outperforms Typical Fragment Hits
Unlike the vast majority of fragment hits that are validated against only a single protein target, JMM has yielded well‑resolved co‑crystal structures with four structurally unrelated proteins: p38α MAP kinase (PDB 5R9U), dengue virus NS5 polymerase (PDB 7I2T), the ATAD2 bromodomain (PDB 5R4V) and PTP1B (PDB 5QEX) [1]. This multi‑target validation is quantifiably superior to the single‑target hit rate of typical fragment screening libraries, where >90% of hits are target‑specific [2].
| Evidence Dimension | Number of unique protein targets co‑crystallized with the fragment |
|---|---|
| Target Compound Data | 4 validated co‑crystal structures (p38α MAPK, dengue NS5 RdRp, ATAD2 bromodomain, PTP1B) |
| Comparator Or Baseline | >90% of fragment hits from standard commercial libraries are validated against ≤1 target (median = 1) [2] |
| Quantified Difference | 4‑fold higher multi‑target validation rate vs. class median; enables polypharmacological profiling or selectivity optimization in a single scaffold. |
| Conditions | X‑ray crystallography at resolutions of 1.49–1.79 Å (PDB 7I2T: 1.59 Å; 5R9U: 1.67 Å; 5R4V: 1.49 Å; 5QEX: 1.79 Å) |
Why This Matters
A fragment validated in multiple high‑resolution structures reduces the risk of pursuing a false‑positive hit and provides multiple starting points for structure‑based optimization, directly lowering the cost and time of hit‑to‑lead progression.
- [1] RCSB PDB ligand‑validation summaries for JMM. Entries 7I2T, 5R9U, 5R4V, 5QEX. https://www.rcsb.org/ligand-validation/7I2T/ View Source
- [2] Erlanson DA, Fesik SW, Hubbard RE, Jahnke W, Jhoti H. Twenty years on: the impact of fragments on drug discovery. Nat Rev Drug Discov. 2016;15(9):605-619. DOI: 10.1038/nrd.2016.109 View Source
